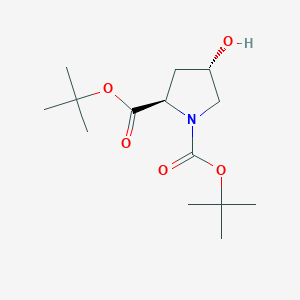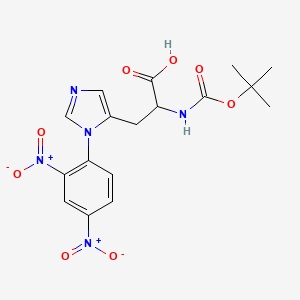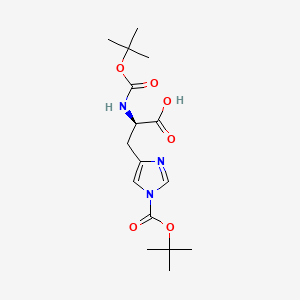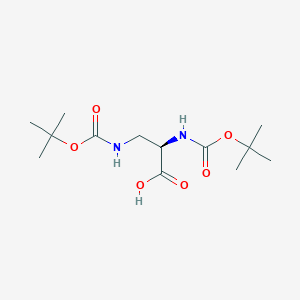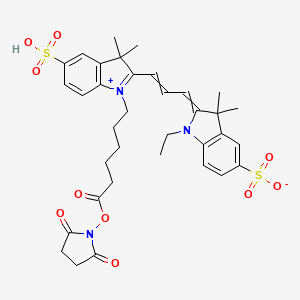
Cianina 3, SE
Descripción general
Descripción
CY3-SE, also known as Sulfo-Cy3 NHS ester, is a reactive fluorescent dye used for labeling biomolecules. It is a member of the cyanine dye family, known for its bright fluorescence and stability. CY3-SE is particularly useful in biological and biochemical research due to its ability to label proteins, peptides, and nucleic acids with high specificity and efficiency .
Aplicaciones Científicas De Investigación
CY3-SE is widely used in scientific research due to its excellent fluorescent properties. Some of its key applications include:
Immunocytochemistry: CY3-SE is used to label antibodies for detecting specific proteins in cells and tissues.
Protein-Protein Interactions: CY3-SE is used in fluorescence resonance energy transfer (FRET) assays to study protein-protein interactions and conformational changes.
Mecanismo De Acción
The mechanism of action of CY3-SE involves the formation of a covalent bond between the NHS ester group of the dye and the primary amine group of the target biomolecule. This reaction forms a stable amide bond, resulting in the fluorescent labeling of the biomolecule. The fluorescence of CY3-SE is due to the excitation of the cyanine dye moiety, which emits light at a specific wavelength when excited by a suitable light source .
Análisis Bioquímico
Biochemical Properties
Cyanine 3, SE interacts with various biomolecules, including DNA, albumins, and other proteins . The interaction of a monomer dye molecule with a biomolecule usually leads to a fluorescence growth . For instance, the fluorescence quantum yield of Cyanine 3, SE linked covalently to DNA depends on the type of linkage used for attachment, DNA sequence, and secondary structure .
Cellular Effects
Cyanine 3, SE has significant effects on various types of cells and cellular processes. It is commonly used to label nucleic acids and is known to have a high affinity for tumor cells . It can be excited using the 532 nm laser line and visualized with TRITC (tetramethylrhodamine) filter sets . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Cyanine 3, SE involves noncovalent interactions with biomolecules, leading to changes in the properties of these dyes . These interactions can lead to changes in gene expression and enzyme activity. For instance, the covalent binding of Cl-containing cyanine dyes with albumin enhances the optical properties and improves biosafety .
Temporal Effects in Laboratory Settings
The effects of Cyanine 3, SE change over time in laboratory settings. Its fluorescence efficiency is known to be sequence-dependent, with adjacent purines increasing the fluorescence intensity of Cyanine 3, SE . The fluorescence properties of Cyanine 3, SE are also affected by the solubility and rotational degrees of freedom .
Transport and Distribution
Cyanine 3, SE is transported and distributed within cells and tissues. It is known to accumulate in solid tumors when incubated with cells at concentrations over 1 μM . The uptake of Cyanine 3, SE in cancer cells is concerted actions exerted by hypoxia and activation of HIF1alpha/OATPs signaling leading to enhanced dye uptake .
Subcellular Localization
Cyanine 3, SE is localized in specific subcellular compartments. For instance, one study showed that Cyanine 3, SE perfectly overlapped with the green fluorescence of a commercial mitochondrial tracker, indicating its localization in mitochondria .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
CY3-SE is synthesized through the reaction of cyanine dye with N-hydroxysuccinimide (NHS) ester. The process involves the activation of the carboxyl group of the dye with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under inert conditions to prevent hydrolysis .
Industrial Production Methods
In industrial settings, the production of CY3-SE involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and solvent composition. The final product is purified using techniques like column chromatography and crystallization to ensure it meets the required specifications for research applications .
Análisis De Reacciones Químicas
Types of Reactions
CY3-SE primarily undergoes substitution reactions where the NHS ester group reacts with primary amines on biomolecules to form stable amide bonds. This reaction is highly specific and efficient, making CY3-SE an ideal reagent for labeling proteins, peptides, and nucleic acids .
Common Reagents and Conditions
The labeling reaction with CY3-SE is typically carried out in a buffer solution at a pH range of 7-9. Common buffers used include sodium phosphate, HEPES, and carbonate/bicarbonate buffers. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete labeling .
Major Products
The major products of the reaction between CY3-SE and biomolecules are fluorescently labeled proteins, peptides, or nucleic acids. These labeled biomolecules retain their biological activity and can be used in various analytical and imaging applications .
Comparación Con Compuestos Similares
CY3-SE is part of the cyanine dye family, which includes other dyes such as Cy3, Cy5, and Cy7. These dyes differ in their spectral properties and applications:
Cy3: Similar to CY3-SE, Cy3 is a fluorescent dye with an excitation peak at 555 nm and an emission peak at 569 nm.
Cy5: Cy5 has an excitation peak at 649 nm and an emission peak at 670 nm.
Cy7: Cy7 has an excitation peak at 743 nm and an emission peak at 767 nm.
CY3-SE is unique in its ability to form stable amide bonds with primary amines, making it highly specific and efficient for labeling biomolecules. Its bright fluorescence and stability make it a valuable tool in various research applications .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Cyanine 3, SE involves the reaction of a cyanine dye with a succinimidyl ester. The succinimidyl ester reacts with primary amines to form stable amide bonds, allowing for the attachment of the dye to a biomolecule. The reaction is typically carried out in a polar, aprotic solvent such as DMF or DMSO.", "Starting Materials": [ "Cyanine dye", "Succinimidyl ester", "DMF or DMSO (solvent)" ], "Reaction": [ "Dissolve the cyanine dye and succinimidyl ester in DMF or DMSO", "Add a base such as triethylamine to the solution to catalyze the reaction", "Stir the solution at room temperature for several hours", "Purify the product using column chromatography or HPLC", "Characterize the product using spectroscopic techniques such as UV-Vis or NMR" ] } | |
Número CAS |
146368-16-3 |
Fórmula molecular |
C35H41N3O10S2 |
Peso molecular |
727.8 g/mol |
Nombre IUPAC |
(2Z)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C35H41N3O10S2/c1-6-36-27-16-14-23(49(42,43)44)21-25(27)34(2,3)29(36)11-10-12-30-35(4,5)26-22-24(50(45,46)47)15-17-28(26)37(30)20-9-7-8-13-33(41)48-38-31(39)18-19-32(38)40/h10-12,14-17,21-22H,6-9,13,18-20H2,1-5H3,(H-,42,43,44,45,46,47) |
Clave InChI |
SOVMUUCAZOFIQP-UHFFFAOYSA-N |
SMILES isomérico |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |
SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |
SMILES canónico |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |
Pureza |
97%min |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)





